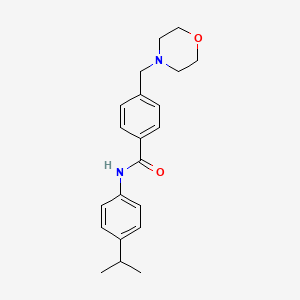
1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MMPTP was first synthesized in the 1980s by a team of researchers led by J. W. Langston at the National Institutes of Health. Langston and his colleagues were studying the causes of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. They discovered that a group of drug addicts who had used a contaminated batch of a synthetic opioid called MPPP had developed a severe form of Parkinson's disease. Further investigation revealed that the contaminant responsible for the neurotoxicity was MMPTP, a metabolite of MPPP.
Mécanisme D'action
MMPTP inhibits complex I by binding to the rotenone-binding site, which is located in the hydrophobic region of the enzyme. This binding prevents the transfer of electrons from NADH to ubiquinone, which is the first step in the electron transport chain. As a result, the proton gradient across the inner mitochondrial membrane is disrupted, leading to a decrease in ATP production and an increase in ROS generation.
Biochemical and physiological effects
MMPTP has been shown to induce a selective degeneration of dopaminergic neurons in the substantia nigra, a brain region that is affected in Parkinson's disease. This degeneration is accompanied by a decrease in ATP levels, an increase in ROS generation, and an activation of apoptotic pathways. MMPTP has also been shown to induce oxidative stress and inflammation in other cell types, including astrocytes and microglia.
Avantages Et Limitations Des Expériences En Laboratoire
MMPTP is a valuable tool for studying the role of mitochondrial dysfunction in neurodegenerative diseases. Its selective inhibition of complex I allows for the specific targeting of dopaminergic neurons in the substantia nigra, which are affected in Parkinson's disease. However, MMPTP has some limitations as well. Its mechanism of action is not fully understood, and its effects on other cell types and tissues are not well characterized. In addition, MMPTP is a potent neurotoxin and must be handled with extreme care.
Orientations Futures
There are several future directions for MMPTP research. One area of interest is the development of new compounds that selectively target complex I and have improved pharmacokinetic properties. Another area of interest is the use of MMPTP as a tool for studying the role of mitochondrial dysfunction in other diseases, such as cancer and metabolic disorders. Finally, MMPTP could be used in combination with other drugs to develop new therapeutic strategies for neurodegenerative diseases.
Méthodes De Synthèse
MMPTP can be synthesized by a multistep process starting from 4-methylacetophenone. The first step involves the formation of a thiosemicarbazone derivative, which is then cyclized to form the pyrimidinedione ring. The final step is the introduction of the methyl group at the 1-position of the pyrimidinedione ring.
Applications De Recherche Scientifique
MMPTP has been widely used in scientific research to study the role of mitochondrial dysfunction in neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. MMPTP is a selective inhibitor of complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. These effects mimic the mitochondrial dysfunction observed in neurodegenerative diseases and provide a valuable tool for studying the underlying mechanisms.
Propriétés
IUPAC Name |
1-methyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-3-5-9(6-4-8)14-11(16)7-10(15)13(2)12(14)17/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYMATPIVZIRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=O)N(C2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1h,5h)-pyrimidinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B5785495.png)


![2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5785517.png)

![3-{[(ethylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5785519.png)

![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)
![N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide](/img/structure/B5785542.png)
![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)

![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)